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Compound of Interest

Compound Name: (S)-2-methoxypropanoic acid

Cat. No.: B016507 Get Quote

(S)-2-methoxypropanoic acid, also known as (S)-(-)-2-methoxypropionic acid, is a chiral

carboxylic acid derived from the natural chiral pool. Its utility stems from the fixed (S)-

stereocenter at the C2 position, which can be incorporated into larger molecules to control their

stereochemistry—a critical factor in determining the efficacy and safety of pharmaceutical

agents.[1] The molecule's key identifiers and properties are summarized below.
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Property Value Reference(s)

Chemical Formula C₄H₈O₃

Molecular Weight 104.10 g/mol

IUPAC Name (2S)-2-methoxypropanoic acid [2]

CAS Number 23953-00-6 [2]

Appearance Colorless Liquid

Boiling Point 99 °C (at 20.0 mmHg) [2]

Density (Racemic) 1.085 g/cm³ [3]

Refractive Index (n²⁰/D) 1.413 - 1.415 [2]

Specific Optical Rotation [α]²⁰/D = -75° (neat) [2][4]
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Section 2: Enantioselective Synthesis Strategy
Achieving high enantiomeric purity is the primary objective when synthesizing (S)-2-
methoxypropanoic acid. While classical resolution of a racemic mixture is possible, a more

efficient and modern approach is to start from a readily available, enantiopure precursor. The

most logical and widely adopted strategy is the stereospecific methylation of (S)-lactic acid or

its esters.[5]

Causality of the Method: This pathway is chosen because the key reaction—O-methylation—

occurs at the hydroxyl group and does not involve breaking any bonds at the C2 stereocenter.

Therefore, the stereochemical integrity of the starting material is preserved, directly yielding the

desired (S)-enantiomer without the need for costly and wasteful resolution steps. Methyl (S)-

lactate is an ideal starting material as it is commercially available in high optical purity, derived

from the fermentation of carbohydrates.[6][7]
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Workflow: Stereospecific Synthesis from Methyl (S)-
Lactate

Step 1: O-Methylation

Step 2: Saponification

Step 3: Acidification & Isolation

Methyl (S)-Lactate
(Enantiopure Starting Material)

1. Deprotonation with NaH in THF
2. Addition of CH₃I (Methyl Iodide)

Williamson Ether
Synthesis

Methyl (S)-2-methoxypropanoate
(Intermediate Ester)

Base Hydrolysis
(e.g., NaOH in H₂O/MeOH)

Sodium (S)-2-methoxypropanoate
(Salt Intermediate)

Acidic Workup
(e.g., aq. HCl)

(S)-2-Methoxypropanoic Acid
(Final Product, >99% e.e.)
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Caption: Stereospecific synthesis of (S)-2-methoxypropanoic acid.

Detailed Experimental Protocol (Exemplary)
Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen

atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2

equivalents) portion-wise to the stirred THF.

Substrate Addition: Slowly add a solution of methyl (S)-lactate (1.0 equivalent) in anhydrous

THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which

hydrogen gas will evolve as the alkoxide is formed.

Methylation: Add methyl iodide (CH₃I, 1.5 equivalents) dropwise via syringe. After the

addition is complete, remove the ice bath and allow the reaction to warm to room

temperature, stirring overnight. Rationale: This is a standard Williamson ether synthesis; the

alkoxide formed in the previous step acts as a nucleophile, attacking the electrophilic methyl

iodide in an Sₙ2 reaction.

Hydrolysis: Cool the reaction mixture back to 0 °C and cautiously quench by the slow

addition of water. Add a solution of sodium hydroxide (NaOH, 2.0 equivalents) in

water/methanol and stir vigorously at room temperature for 4-6 hours to saponify the ester.

Workup and Isolation: Concentrate the mixture under reduced pressure to remove the

organic solvents. Dilute the remaining aqueous solution with water and wash with diethyl

ether to remove any unreacted starting material or byproducts. Cool the aqueous layer to 0

°C and acidify to pH ~2 with cold 1M hydrochloric acid (HCl).

Extraction: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic

extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced

pressure to yield the final product, (S)-2-methoxypropanoic acid.
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Section 3: Analytical and Spectroscopic
Characterization
Confirming the structure and enantiomeric purity of the final product is paramount. A

combination of spectroscopic and chromatographic techniques provides a self-validating

system of characterization.

NMR Assignments

C1: ~175-180 ppm
Hd: ~10-12 ppm (broad s)

C2: ~78-82 ppm
Hc: ~3.8-4.0 ppm (q)

C3: ~18-20 ppm
Hb: ~1.4-1.5 ppm (d)

C4: ~58-60 ppm
Ha: ~3.3-3.4 ppm (s)

Click to download full resolution via product page

Caption: Structure and predicted NMR assignments for (S)-2-methoxypropanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for structural elucidation. The predicted chemical shifts

(δ) in CDCl₃ are detailed below.
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Atom Assignment
¹H NMR Prediction
(ppm)

¹³C NMR Prediction
(ppm)

Rationale / Key
Features

Ha (-OCH₃) ~3.35 (s, 3H) ~58-60

A singlet in ¹H NMR

as there are no

adjacent protons. In

¹³C NMR, typical for a

methoxy group

carbon.

Hb (-CH₃) ~1.45 (d, 3H) ~18-20

A doublet in ¹H NMR

due to coupling with

Hc (J ≈ 7 Hz). A

shielded aliphatic

carbon in ¹³C NMR.

Hc (-CH-) ~3.90 (q, 1H) ~78-82

A quartet in ¹H NMR

due to coupling with

the three Hb protons.

In ¹³C NMR, this

carbon is deshielded

by two oxygen atoms.

Hd (-COOH) ~11.0 (br s, 1H) -

A broad singlet

characteristic of a

carboxylic acid proton,

which is

concentration-

dependent and

exchanges with D₂O.

C1 (-C=O) - ~175-180

Characteristic

chemical shift for a

carboxylic acid

carbonyl carbon.

Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Significance

2500-3300 O-H stretch Carboxylic Acid

A very broad and

strong absorption,

characteristic of the

hydrogen-bonded

hydroxyl group of a

carboxylic acid dimer.

~2980, ~2940 C-H stretch (sp³) Alkyl

Absorptions

corresponding to the

methyl and methine

C-H bonds.

~1710 C=O stretch Carbonyl

A very strong, sharp

absorption, indicative

of the carboxylic acid

carbonyl group.

~1120 C-O stretch Ether

A strong absorption

corresponding to the

C-O-C ether linkage.

Chiral High-Performance Liquid Chromatography
(HPLC)
To validate the stereochemical outcome of the synthesis, the enantiomeric excess (e.e.) must

be determined. This is typically achieved using HPLC with a Chiral Stationary Phase (CSP).

Principle of Operation: CSPs, often based on polysaccharide derivatives like cellulose or

amylose, create a chiral environment within the column.[8] The two enantiomers of the analyte

form transient diastereomeric complexes with the CSP, which have different interaction

energies. This difference in stability leads to different retention times, allowing for their

separation and quantification.

Exemplary Chiral HPLC Protocol:
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Column: A polysaccharide-based CSP (e.g., Chiralcel® OD-H or Chiralpak® AD).

Mobile Phase: A mixture of n-hexane and 2-propanol with a small amount of trifluoroacetic

acid (TFA). A typical starting condition is 90:10 (Hexane:IPA) + 0.1% TFA. Rationale: The

non-polar mobile phase is standard for normal-phase chromatography on these columns.

TFA is added to protonate the carboxylic acid, preventing peak tailing and improving

resolution.[9]

Flow Rate: 1.0 mL/min.

Detection: UV at 210 nm.

Sample Preparation: Dissolve a small amount of the synthesized acid in the mobile phase.

Analysis: Inject the sample. The enantiomeric excess is calculated from the relative peak

areas of the two enantiomers: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100.

Section 4: Applications in Drug Discovery and
Development
(S)-2-methoxypropanoic acid is a valuable synthon because it provides a small, enantiopure

fragment containing a carboxylic acid handle for further elaboration and a methoxy group that

can modulate properties like lipophilicity and metabolic stability.

While it may not be a direct fragment of a widely known blockbuster drug, its structural motif is

highly relevant. For instance, the closely related (R)-2-aryloxypropionic acids are critical

intermediates in the synthesis of aryloxyphenoxypropionate (APP) herbicides, where the

stereochemistry at the C2 position is essential for biological activity.[10] This demonstrates the

industrial importance of this chiral propanoic acid core.

In drug development, this building block can be used to:

Synthesize Chiral Ligands: The carboxylic acid can be converted to an amide to link with

other fragments, while the stereocenter controls the 3D orientation of substituents.

Act as a Spatially-Defined Linker: The propanoic acid backbone can be used to connect two

pharmacophores with a specific spatial relationship.
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Improve Pharmacokinetic Properties: The methoxy group can block metabolic oxidation that

might otherwise occur at the C2 position of a corresponding hydroxy acid.

Section 5: Safety and Handling
(S)-2-methoxypropanoic acid requires careful handling due to its potential hazards. All

handling should be performed in a well-ventilated fume hood by trained personnel.

Hazard Class GHS Statement Pictogram

Serious Eye Damage
H318: Causes serious eye

damage.
GHS05

Data sourced from representative Safety Data Sheets.[11]

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), splash-

proof safety goggles, and a lab coat. A face shield is recommended when handling larger

quantities.

Handling: Avoid contact with eyes, skin, and clothing. Avoid inhalation of vapors. Keep away

from incompatible materials such as strong oxidizing agents and strong bases.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not

allow it to enter drains or waterways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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